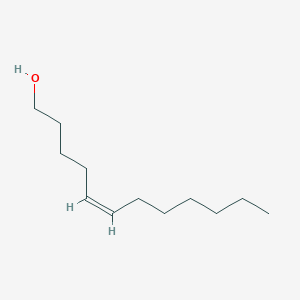

(Z)-Dodec-5-enol

Description

The exact mass of the compound (Z)-Dodec-5-enol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality (Z)-Dodec-5-enol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-Dodec-5-enol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-dodec-5-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,13H,2-6,9-12H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJWLIMIKGBSSN-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701315744 | |

| Record name | (5Z)-5-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40642-38-4 | |

| Record name | (5Z)-5-Dodecen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40642-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Z)-Dodec-5-enol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z)-5-Dodecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701315744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-5-enol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.000 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Z)-Dodec-5-enol: Chemical Properties and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Dodec-5-enol is a long-chain unsaturated fatty alcohol that holds significance in various fields of chemical research, including pheromone synthesis and as a precursor in the development of novel bioactive molecules.[1][2] Its specific stereochemistry and the position of the double bond are crucial for its biological activity and chemical reactivity. This guide provides a comprehensive overview of the chemical properties of (Z)-Dodec-5-enol and a detailed exploration of the modern analytical techniques employed for its structural elucidation. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Physicochemical Properties of (Z)-Dodec-5-enol

A thorough understanding of the physicochemical properties of (Z)-Dodec-5-enol is fundamental for its handling, purification, and analysis. These properties are summarized in the table below, compiled from authoritative chemical databases.[3][4]

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄O | PubChem[3] |

| Molecular Weight | 184.32 g/mol | PubChem[3] |

| IUPAC Name | (5Z)-dodec-5-en-1-ol | PubChem[3] |

| CAS Number | 40642-38-4 | PubChem[1][3][4] |

| Appearance | Colorless to pale yellow liquid (estimated) | The Good Scents Company |

| Boiling Point | 300.13 °C @ 760.00 mm Hg (estimated) | The Good Scents Company |

| Flash Point | 206.00 °F TCC (96.50 °C) (estimated) | The Good Scents Company |

| Solubility | Soluble in alcohol; Insoluble in water | The Good Scents Company |

| Kovats Retention Index | Standard non-polar: 1461, 1419; Standard polar: 2007, 1995, 2019 | NIST[3] |

Synthesis of (Z)-Dodec-5-enol: The Wittig Reaction

The stereoselective synthesis of (Z)-alkenes is a common challenge in organic chemistry. The Wittig reaction is a powerful and widely used method for this purpose, particularly for creating the (Z)-double bond found in (Z)-Dodec-5-enol.[5] This reaction involves the coupling of an aldehyde or ketone with a phosphonium ylide. For the synthesis of (Z)-Dodec-5-enol, a non-stabilized ylide is typically employed to favor the formation of the Z-isomer.[5]

Experimental Protocol: Wittig Synthesis of (Z)-Dodec-5-enol

This protocol outlines a general procedure for the synthesis of (Z)-Dodec-5-enol via the Wittig reaction.

Step 1: Preparation of the Phosphonium Salt

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromoheptane (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.

-

Reflux the mixture for 24 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Wash the resulting solid with diethyl ether to yield heptyltriphenylphosphonium bromide.

Step 2: Ylide Formation and Wittig Reaction

-

Suspend the heptyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a dry, inert atmosphere.

-

Cool the suspension to -78°C and add a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) dropwise. The formation of the ylide is often indicated by a color change.

-

Stir the mixture at -78°C for 1 hour.

-

Add 5-hydroxypentanal (1 equivalent), dissolved in anhydrous THF, dropwise to the ylide solution at -78°C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (Z)-Dodec-5-enol.

Caption: Workflow for the structural elucidation of (Z)-Dodec-5-enol.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of (Z)-Dodec-5-enol will provide information on the number of different types of protons and their connectivity.

-

Olefinic Protons: The two protons on the Z-configured double bond are expected to resonate in the region of δ 5.3-5.5 ppm. The coupling constant (J-value) between these two protons will be in the range of 4-11 Hz, which is characteristic of a cis-alkene.

-

Hydroxymethyl Protons: The two protons on the carbon bearing the hydroxyl group (-CH₂OH) will typically appear as a triplet around δ 3.6 ppm.

-

Allylic Protons: The four protons on the carbons adjacent to the double bond will resonate in the region of δ 2.0-2.2 ppm.

-

Alkyl Protons: The remaining methylene and methyl protons of the alkyl chain will appear in the upfield region of the spectrum, typically between δ 0.8 and 1.6 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of different carbon environments in the molecule.

-

Olefinic Carbons: The two sp² hybridized carbons of the double bond are expected to resonate around δ 125-135 ppm.

-

Hydroxymethyl Carbon: The carbon attached to the hydroxyl group (-CH₂OH) will appear at approximately δ 62 ppm.

-

Alkyl Carbons: The sp³ hybridized carbons of the alkyl chain will resonate in the upfield region, typically between δ 14 and 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (Z)-Dodec-5-enol will exhibit characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are due to the stretching vibrations of the C-H bonds in the alkyl chain.

-

C-H Stretch (sp²): A medium intensity absorption band around 3010 cm⁻¹ is indicative of the C-H bonds on the double bond.

-

C=C Stretch: A weak to medium absorption around 1650 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

-

C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹ is due to the stretching of the C-O single bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For a volatile compound like (Z)-Dodec-5-enol, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. [6][7]Due to the polarity of the alcohol group, derivatization to a more volatile silyl ether (e.g., trimethylsilyl ether) is often performed prior to GC-MS analysis to improve chromatographic performance. [8] Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak at m/z 184 may be weak or absent in the electron ionization (EI) mass spectrum.

-

Loss of Water (M-18): A peak at m/z 166, corresponding to the loss of a water molecule, is a common fragmentation pathway for alcohols.

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the oxygen atom is a characteristic fragmentation for alcohols. For (Z)-Dodec-5-enol, this would lead to the loss of an alkyl radical.

-

Cleavage at the Double Bond: Fragmentation at the double bond can also occur, providing information about its position in the carbon chain.

Experimental Protocol: GC-MS Analysis of (Z)-Dodec-5-enol

This protocol details the steps for the GC-MS analysis of (Z)-Dodec-5-enol, including a derivatization step.

1. Sample Preparation and Derivatization (Silylation)

-

Accurately weigh approximately 1 mg of the (Z)-Dodec-5-enol sample into a 2 mL autosampler vial.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 100 µL of a solvent like pyridine or anhydrous acetonitrile.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before analysis.

2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

Safety and Handling

(Z)-Dodec-5-enol should be handled with appropriate safety precautions in a well-ventilated laboratory. While specific toxicity data for this compound is limited, it is prudent to treat it as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from heat, sparks, and open flames. [9]* Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations. [9]

Conclusion

The structural elucidation of (Z)-Dodec-5-enol is a multi-faceted process that relies on the synergistic application of advanced spectroscopic techniques. A comprehensive understanding of its chemical properties, coupled with a rational approach to its synthesis and analysis, is paramount for researchers in various scientific disciplines. This guide has provided a detailed framework for the characterization of this important molecule, emphasizing the causality behind experimental choices and the importance of robust analytical protocols.

References

- BenchChem. (2025). Application Note: Analysis of C18 Alcohols by Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.

- TCI Chemicals. (2025).

-

PubChem. (n.d.). (Z)-Dodec-5-enol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). (Z)5-Dodecen-1-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (Z)-5-dodecen-1-yl acetate. Retrieved from [Link]

- Royal Society of Chemistry. (2018).

- Chemos GmbH & Co.KG. (2024).

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Cost-Effective Synthesis of (Z)-7-Dodecen-1-ol. BenchChem.

- Science and Education Publishing. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.

- University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction.

-

NIST. (n.d.). cis-Dodec-5-enal. NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of (Z)-8-Dodecen-1-ol. BenchChem.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- TCI Chemicals. (n.d.).

- MONOGEL. (2023). MSDS_ref439170_MONOGEL.

- Harvey, D. J. (1989). Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives.

- Mayes, R. W., et al. (n.d.). The potential of long-chain fatty alcohols and long-chain fatty acids as diet composition markers.

- Wood, R. (1968). Gas-Liquid Chromatographic Analysis of Long-Chain Fatty Alcohols.

- GMD. (n.d.). Arabinoheptulosonic acid enol, 3-deoxy- (5TMS) MP.

- MDPI. (n.d.). Mass Spectrometry of Esterified Cyclodextrins.

- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.

- Liu, et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors.

- CASPRE. (n.d.). 13C NMR Predictor.

- YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule.

- ChemRxiv. (n.d.).

- TKM (KIT). (2012).

- Slideshare. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review.

- NIH. (2024).

Sources

- 1. (Z)-dodec-5-enol | 40642-38-4 [chemicalbook.com]

- 2. sciepub.com [sciepub.com]

- 3. (Z)-Dodec-5-enol | C12H24O | CID 6427103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (Z)5-Dodecen-1-ol [webbook.nist.gov]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to the Natural Occurrence and Isolation of (Z)-Dodec-5-enol from Insect Species

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (Z)-Dodec-5-enol in Chemical Ecology

(Z)-Dodec-5-enol is a straight-chain unsaturated alcohol that functions as a critical semiochemical, a chemical substance that carries a message, in insect communication.[1] In the intricate world of chemical ecology, such compounds are the invisible threads that orchestrate fundamental behaviors such as mating, aggregation, and alarm signaling. This molecule is a member of a broader class of compounds, including fatty alcohols and their derivatives, which are commonly employed as sex pheromones by female moths (order Lepidoptera) to attract conspecific males for reproduction.[2] The high specificity and potency of these pheromones, active at nanogram quantities, make them invaluable tools in integrated pest management (IPM) programs, where they are used for monitoring populations and for mating disruption strategies.[2][3] Understanding the natural occurrence of (Z)-Dodec-5-enol and mastering its isolation are therefore foundational steps for developing sustainable pest control technologies and for delving deeper into the evolutionary biology of insect communication.

This guide provides an in-depth technical overview of the known occurrences of (Z)-Dodec-5-enol in insects and presents a validated, step-by-step workflow for its isolation and identification, grounded in established analytical chemistry principles.

Natural Occurrence of (Z)-Dodec-5-enol

(Z)-Dodec-5-enol and its functional derivatives (e.g., acetates and aldehydes like (Z)-dodec-8-enyl acetate and cis-Dodec-5-enal) are components of the pheromone blends of various Lepidoptera species.[4][5] The precise composition of a pheromone blend, including the presence and ratio of specific isomers and compounds, is often species-specific, ensuring reproductive isolation.

While a comprehensive list is beyond the scope of this guide, the table below summarizes the occurrence of dodecenol isomers and related compounds in representative insect species to illustrate their prevalence. It is crucial for researchers to consult species-specific literature, as pheromone composition can vary even between different populations of the same species.[6]

| Compound | Insect Species (Common Name) | Order | Function | Reference |

| (Z,E)-5,7-Dodecadienol | Dendrolimus superans sibiricus (Siberian Moth) | Lepidoptera | Sex Pheromone | [7][8] |

| (Z)-7-Dodecenyl acetate | Spodoptera frugiperda (Fall Armyworm) | Lepidoptera | Sex Pheromone | [6] |

| (Z)-8-Dodecenyl acetate | Grapholitha molesta (Oriental Fruit Moth) | Lepidoptera | Sex Pheromone | [4] |

| (Z)-3-Dodecen-1-ol | Macrotermes annandalei (Fungus-growing Termite) | Blattodea | Trail Pheromone | [9] |

Methodologies for Isolation, Identification, and Analysis

The isolation of a volatile pheromone like (Z)-Dodec-5-enol from a complex biological matrix is a multi-step process that demands precision. The core objective is to obtain a clean, concentrated sample of the target analyte for structural elucidation and bioassay, free from interfering lipids, proteins, and other metabolites.

Rationale for the Isolation Workflow

The chosen workflow is predicated on a logical progression from crude extraction to definitive identification. We begin with a minimally invasive sampling method to procure the pheromone with a high signal-to-noise ratio. Subsequent solvent extraction liberates the lipophilic pheromone from the glandular tissue. The final, and most critical, phase involves high-resolution chromatographic separation coupled with mass spectrometry and electrophysiological detection to simultaneously identify the compound and confirm its biological activity. This dual-detection approach is the gold standard in pheromone chemistry, as it directly links a chemical structure to a biological response.

Workflow Diagram: From Insect to Identified Pheromone

A generalized workflow for the isolation and identification of (Z)-Dodec-5-enol.

Detailed Experimental Protocol

This protocol provides a self-validating system for the isolation and identification of (Z)-Dodec-5-enol.

Step 1: Insect Rearing and Sample Collection

-

Rationale: To ensure maximal pheromone titer, it is essential to use virgin females during their peak "calling" period (the time when they actively release pheromones). This minimizes variability and increases the probability of detection.

-

Procedure:

-

Rear insect pupae individually to guarantee virginity upon eclosion.

-

Observe adult females under a reversed photoperiod to determine the peak scotophase (dark period) for calling behavior.

-

During the peak calling period, carefully excise the terminal abdominal segments, which contain the pheromone gland, using fine micro-scissors.[6][10]

-

Immediately place the excised glands into a 2 mL glass vial containing 200 µL of high-purity hexane. For quantitative analysis, a known amount of an internal standard (e.g., hexadecane) should be added.

-

Step 2: Extraction and Concentration

-

Rationale: Hexane is a non-polar solvent ideal for extracting lipophilic compounds like long-chain alcohols while minimizing the co-extraction of more polar impurities.[11] A gentle nitrogen stream is used for concentration to prevent thermal degradation or oxidation of the unsaturated analyte.

-

Procedure:

-

Allow the glands to extract in hexane for at least 30 minutes at room temperature.

-

Carefully remove the tissue from the vial.

-

Concentrate the extract to a final volume of approximately 20-50 µL under a gentle stream of purified nitrogen gas.

-

Store the extract at -20°C or lower in a sealed vial until analysis to prevent degradation.[6]

-

Step 3: Coupled Gas Chromatography-Electroantennographic Detection/Mass Spectrometry (GC-EAD/MS)

-

Rationale: This is the cornerstone of the identification process. The gas chromatograph separates the volatile components of the extract. The effluent is then split between two detectors. The MS detector fragments the molecules, providing a "fingerprint" for structural identification.[12][13] Simultaneously, the EAD detector passes the effluent over a live insect antenna, which generates an electrical signal for any compound it can smell, thus confirming biological relevance.[14][15]

-

Procedure:

-

Instrumentation: Utilize a gas chromatograph equipped with a polar capillary column (e.g., DB-WAX or DB-FFAP) suitable for separating unsaturated alcohols.[12] The GC outlet should be connected to an effluent splitter, directing ~90% of the flow to the MS and ~10% to the EAD.

-

GC Conditions:

-

Injector: 250°C

-

Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 230°C, and hold for 10 minutes.[16]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.[17]

-

Source Temperature: 230°C.

-

-

EAD Setup: Mount a freshly excised antenna from a male insect between two electrodes. Ensure a continuous, humidified airstream over the preparation.

-

Analysis: Inject 1-2 µL of the concentrated extract. Record the MS total ion chromatogram (TIC) and the EAD signal simultaneously. A biologically active compound will produce a peak in the EAD trace that is time-aligned with a corresponding peak in the TIC.

-

Step 4: Structure Confirmation

-

Rationale: While the MS data provides strong evidence for the structure, final confirmation requires comparison with an authentic, chemically synthesized standard.

-

Procedure:

-

Obtain a certified standard of (Z)-Dodec-5-enol.

-

Analyze the standard using the identical GC-MS/EAD method.

-

Confirm that the retention time and mass spectrum of the synthetic standard exactly match those of the bioactive peak identified in the insect extract.[15]

-

Conclusion and Future Directions

The methodologies detailed in this guide represent a robust and validated approach for the isolation and definitive identification of (Z)-Dodec-5-enol from insect sources. By integrating careful sample preparation with the powerful analytical combination of GC-MS and EAD, researchers can confidently link chemical structure to biological function. This foundational work is critical for advancing the development of species-specific, environmentally benign pest management solutions and for expanding our knowledge of the complex chemical language that governs the insect world. Future research may focus on elucidating the biosynthetic pathways of these pheromones within the insect, potentially opening new avenues for genetic pest control strategies.

References

- Wikipedia. (n.d.). Insect pheromones.

- Alfa Chemistry. (n.d.). Extraction and Purification. Pheromones.

- Tumlinson, J. H., et al. (n.d.). Analysis of Chemical Communications Systems of Lepidoptera. In Insect Pheromone Technology: Chemistry and Applications.

- Quora. (2021, December 8). How do you extract pheromones from insects?.

- ResearchGate. (2013, May 13). How do we extract pheromones from butterflies?.

- Guignard, Q., et al. (2020, December). Biology of a putative male aggregation-sex pheromone in Sirex noctilio (Hymenoptera: Siricidae). ResearchGate.

- ResearchGate. (n.d.). GC-MS analyses of volatiles generated from 5-(Z)-dodecenoic acid (a)....

- Khrimian, A., et al. (2002). 5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth. Journal of Agricultural and Food Chemistry, 50(22), 6366-70.

- Shi, O., et al. (2017). Gland origin and electroantennogram activity of volatile compounds in Ghost Ants, Tapinoma melanocephalum (Hymenoptera: Formicidae) and behavioral response to (Z)-9-Nonadecene. USDA ARS Publication.

- Peppuy, A., et al. (n.d.). (Z)-Dodec-3-en-1-ol, a novel termite trail pheromone identified after solid phase microextraction from Macrotermes annandalei. ResearchGate.

- Tranchida, P. Q., et al. (n.d.). Off-line LC-GC×GC-MS: A Powerful Approach for Highly Detailed Analysis of Essential Oils.

- Batista-Pereira, A., et al. (2006). Isolation, Identification, Synthesis, and Field Evaluation of the Sex Pheromone of the Brazilian Population of Spodoptera frugiperda. Journal of Chemical Ecology, 32(5), 1085-99.

- Hestiyani, H., et al. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Compounds Emitted by Pepper Yellow Leaf Curl Virus-Infected Chili Plants: A Preliminary Study. MDPI.

- ePrints Soton. (2022, July 4). Isolation and identification of insect pheromones.

- Amanote Research. (n.d.). Gas Chromatography. Mass Spectrometry Analysis of.

- Benchchem. (n.d.). Z-5-Decen-1-ol|Insect Pheromone|For Research.

- AERU. (n.d.). (Z)-dodec-8-enyl acetate (Ref: BAS 284 I).

- ResearchGate. (2002). Syntheses of (Z,E)-5,7-Dodecadienol and (E,Z)-10,12-Hexadecadienol, Lepidoptera Pheromone Components, via Zinc Reduction of Enyne Precursors. Test of Pheromone Efficacy against the Siberian Moth.

- Li, Y., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11510.

- National Center for Biotechnology Information. (n.d.). cis-Dodec-5-enal. PubChem.

- Khammee, T., et al. (2023). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Rasayan Journal of Chemistry, 16(2), 604-612.

- Durand, N., et al. (n.d.). Antennal carboxylesterases in a moth, structural and functional diversity. PMC - NIH.

- AERU, University of Hertfordshire. (n.d.). (E)-dodec-8-enyl acetate.

- Glinyanova, E. I., et al. (2025). Identification and Synthesis of Semiochemical Substances Analogues of Stink Bugs. MDPI.

- Torto, B., et al. (n.d.). Chemical communication in the honey bee scarab pest Oplostomus haroldi: role of (Z)-9-pentacosene. PubMed.

- Jacquin-Joly, E. (2024). [The role of volatile organic compounds in plant-insect communication]. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Insect pheromones - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. (Z)-dodec-8-enyl acetate (Ref: BAS 284 I) [sitem.herts.ac.uk]

- 5. cis-Dodec-5-enal | C12H22O | CID 5362687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses of (Z,E)-5,7-dodecadienol and (E,Z)-10,12-hexadecadienol, lepidoptera pheromone components, via zinc reduction of enyne precursors. test of pheromone efficacy against the Siberian moth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Publication : USDA ARS [ars.usda.gov]

- 15. peerj.com [peerj.com]

- 16. mdpi.com [mdpi.com]

- 17. lcms.cz [lcms.cz]

The Architectural Blueprint of a Pheromone: Elucidating the Biosynthetic Pathway of (Z)-Dodec-5-enol in Lepidoptera

Abstract

The intricate world of insect chemical communication is exemplified by the species-specific sex pheromones of Lepidoptera. These meticulously crafted chemical signals, often comprised of blends of fatty acid derivatives, are fundamental to reproductive success. This technical guide provides an in-depth exploration of the biosynthetic pathway of a key pheromone component, (Z)-dodec-5-enol. We will dissect the enzymatic cascade, from the foundational steps of de novo fatty acid synthesis to the specialized terminal modifications that yield this precise molecule. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular machinery governing pheromone production in moths, with an eye toward potential applications in sustainable pest management and the development of novel biochemical probes.

Introduction: The Molecular Language of Moths

Lepidopteran sex pheromones are predominantly Type I pheromones, which are straight-chain C10-C18 alcohols, aldehydes, or acetate esters, often featuring one or more double bonds.[1] The biosynthesis of these compounds is a testament to the evolutionary adaptation of common metabolic pathways for a highly specialized function.[2] The production of (Z)-dodec-5-enol, a component found in the pheromone blends of various moth species, serves as an excellent model to understand this intricate process. The entire biosynthetic sequence occurs within specialized pheromone glands (PGs), typically located on the terminal abdominal segments of the female moth.[1][3] The process is under tight hormonal control, primarily regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[4][5]

The Core Pathway: From Acetyl-CoA to a Saturated Fatty Acid Precursor

The journey to (Z)-dodec-5-enol begins with the fundamental building block of fatty acid synthesis: acetyl-CoA. The initial and rate-limiting step is the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by Acetyl-CoA Carboxylase (ACC) .[6][7] This enzyme's central role in lipid synthesis makes it a critical control point in the overall pathway.[8][9]

Following the formation of malonyl-CoA, the Fatty Acid Synthase (FAS) complex orchestrates the iterative addition of two-carbon units from malonyl-CoA to the growing acyl chain.[6] This process of elongation continues until a C16 saturated fatty acid, palmitoyl-CoA, is produced. This initial phase of the pathway is not unique to pheromone biosynthesis but is a conserved process in the general lipid metabolism of the insect.[2]

Caption: De novo synthesis of the palmitoyl-CoA precursor.

Tailoring the Molecule: Desaturation and Chain Shortening

The specificity of (Z)-dodec-5-enol arises from a series of modifications to the saturated C16 precursor. These steps are catalyzed by highly specialized enzymes that are often unique to the pheromone gland.

The Introduction of Unsaturation: The Role of Desaturases

The creation of the double bond at the 5th carbon position (in the final C12 product) is a multi-step process that begins with the desaturation of a longer-chain fatty acid. In many Lepidopteran species, a Δ11-desaturase is a key enzyme that introduces a double bond at the 11th carbon position of a saturated fatty acyl-CoA.[10][11] For the synthesis of a C12 pheromone, the likely substrate for this desaturase is palmitoyl-CoA (C16:0) or myristoyl-CoA (C14:0), depending on the species-specific pathway. The action of a Δ11-desaturase on palmitoyl-CoA would yield (Z)-11-hexadecenoic acid.[12][13] These desaturases are integral membrane proteins and play a crucial role in generating the vast diversity of moth pheromones.[14][15]

Achieving the Correct Length: Chain-Shortening via β-Oxidation

To arrive at the C12 backbone of (Z)-dodec-5-enol from a C16 precursor, a process of limited chain-shortening is required. This occurs via a modified β-oxidation pathway within the peroxisomes of the pheromone gland cells.[16] Each cycle of β-oxidation removes a two-carbon unit in the form of acetyl-CoA.[16] Therefore, two cycles of β-oxidation would convert (Z)-11-hexadecenoyl-CoA to (Z)-7-dodecenoic acid. While the exact sequence can vary, it is hypothesized that for (Z)-dodec-5-enol, desaturation may precede chain shortening.[2][17]

It's important to note that the order of desaturation and chain-shortening events is critical in determining the final position of the double bond.[2]

The Final Transformation: Reduction to an Alcohol

The terminal step in the biosynthesis of (Z)-dodec-5-enol is the reduction of the carboxyl group of the fatty acyl-CoA precursor to a primary alcohol. This crucial conversion is catalyzed by a class of enzymes known as pheromone gland-specific fatty-acyl reductases (pgFARs) .[18][19] These enzymes are responsible for converting the fatty acyl pheromone precursors into their corresponding alcohols.[20][21] The resulting fatty alcohol can then be released as a pheromone component or may undergo further modification, such as acetylation or oxidation, in other species.[20][22]

The substrate specificity of these pgFARs can play a significant role in determining the final ratio of components in a multi-component pheromone blend.[18]

Caption: Enzymatic cascade for (Z)-dodec-5-enol synthesis.

Hormonal Regulation of Pheromone Biosynthesis

The production of sex pheromones is not a continuous process but is temporally regulated to coincide with the female's calling behavior, which typically occurs during a specific period of the scotophase (dark period).[4] This precise timing is controlled by the Pheromone Biosynthesis Activating Neuropeptide (PBAN) .[5][23] PBAN is released from the subesophageal ganglion into the hemolymph and binds to a G-protein coupled receptor on the pheromone gland cells.[4] This binding event initiates a signal transduction cascade that ultimately activates the key enzymes in the biosynthetic pathway, including acetyl-CoA carboxylase and fatty-acyl reductases.[3][23]

Experimental Methodologies for Pathway Elucidation

The elucidation of pheromone biosynthetic pathways relies on a combination of classical biochemical techniques and modern molecular biology approaches.

Protocol: Heterologous Expression of Desaturase Genes in Yeast

This protocol is a cornerstone for functionally characterizing candidate desaturase genes identified from pheromone gland transcriptomes.

Objective: To determine the enzymatic function (regio- and stereospecificity) of a candidate desaturase.

Materials:

-

Yeast expression vector (e.g., pYES2)

-

Saccharomyces cerevisiae strain (e.g., INVSc1)

-

Candidate desaturase cDNA

-

Yeast transformation reagents

-

Yeast culture media (with and without galactose)

-

Fatty acid substrates (e.g., palmitic acid, myristic acid)

-

Internal standard (e.g., heptadecanoic acid)

-

Reagents for fatty acid methyl ester (FAME) derivatization (e.g., BF3-methanol)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Gene Cloning: Clone the full-length open reading frame of the candidate desaturase gene into the yeast expression vector.

-

Yeast Transformation: Transform the recombinant plasmid into the S. cerevisiae host strain.

-

Culture and Induction: Grow the transformed yeast in selective media. Induce gene expression by transferring the culture to a galactose-containing medium.

-

Substrate Feeding: Supplement the induced culture with the fatty acid substrate(s) to be tested.

-

Lipid Extraction: After a suitable incubation period, harvest the yeast cells and perform a total lipid extraction.

-

Derivatization: Saponify the extracted lipids and convert the fatty acids to their corresponding fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: Analyze the FAMEs by GC-MS to identify the novel unsaturated fatty acids produced by the action of the expressed desaturase. Compare the retention times and mass spectra to authentic standards to determine the position and geometry of the double bond.

Self-Validation: The inclusion of a vector-only control (yeast transformed with an empty plasmid) is critical to ensure that any observed desaturase activity is a direct result of the expressed candidate gene.

Data Presentation: Substrate Specificity of a Hypothetical Δ11-Desaturase

| Substrate Provided | Product Detected | Conversion Efficiency (%) |

| Myristic Acid (C14:0) | (Z)-11-Tetradecenoic acid | 15.2 |

| (E)-11-Tetradecenoic acid | 3.1 | |

| Palmitic Acid (C16:0) | (Z)-11-Hexadecenoic acid | 45.8 |

| Stearic Acid (C18:0) | No product detected | < 0.1 |

Conclusion and Future Directions

The biosynthetic pathway of (Z)-dodec-5-enol in Lepidoptera is a highly regulated and specific enzymatic cascade that transforms a common metabolite into a potent chemical signal. Understanding this pathway at a molecular level not only provides fundamental insights into insect chemical ecology but also opens avenues for the development of novel and environmentally benign pest control strategies. The heterologous expression of biosynthetic enzymes in microbial or plant-based systems offers a promising route for the sustainable production of pheromones for use in mating disruption and monitoring applications.[24][25] Future research will likely focus on the precise regulatory mechanisms governing the expression and activity of these enzymes, as well as the evolutionary origins of their remarkable specificity.

References

-

Jurenka, R. A. (2017). Regulation of pheromone biosynthesis in moths. PubMed. [Link]

-

Lassance, J. M., et al. (2013). Functional flexibility as a prelude to signal diversity? Role of a fatty acyl reductase in moth pheromone evolution. Communicative & Integrative Biology. [Link]

-

Moto, K., et al. (2003). Pheromone gland-specific fatty-acyl reductase of the silkmoth, Bombyx mori. Proceedings of the National Academy of Sciences. [Link]

-

Hagström, Å. K., et al. (2016). Two fatty acyl reductases involved in moth pheromone biosynthesis. Scientific Reports. [Link]

-

Rafaeli, A. (2009). Neuroendocrine control of pheromone biosynthesis in moths. PubMed. [Link]

-

Lassance, J. M., et al. (2013). Evolution of multicomponent pheromone signals in small ermine moths involves a single fatty-acyl reductase gene. Proceedings of the National Academy of Sciences. [Link]

-

Ando, T., et al. (2004). [Biosynthetic enzymes responsible for sex pheromone production in Lepidoptera]. Nippon Oyo Dobutsu Konchu Gakkaishi. [Link]

-

Petkevicius, K. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. [Link]

-

Jin, L., et al. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology. [Link]

-

Foster, S. P., & Anderson, P. (2020). Sex pheromone biosynthesis, storage and release in a female moth: making a little go a long way. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

-

Zhang, T., et al. (2024). Identification of Δ9 and Δ11 Desaturases Involved in Sex Pheromone Biosynthesis in Mythimna loreyi (Lepidoptera: Noctuidae). Journal of Agricultural and Food Chemistry. [Link]

-

Wang, G., et al. (2024). Desaturase 11 responds to the pheromone biosynthesis activating neuropeptide signal to regulate the biosynthesis of sex pheromones and oviposition in Helicoverpa armigera. ResearchGate. [Link]

-

Cheng, D., et al. (2017). Exploring the Terminal Pathway of Sex Pheromone Biosynthesis and Metabolism in the Silkworm. MDPI. [Link]

-

Matsumoto, S. (2010). Molecular mechanisms underlying sex pheromone production in moths. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Ding, B. J., et al. (2014). Release of moth pheromone compounds from Nicotiana benthamiana upon transient expression of heterologous biosynthetic genes. BMC Biotechnology. [Link]

-

Jurenka, R. (2017). Lepidoptera: Female sex pheromone biosynthesis and its hormonal regulation. ResearchGate. [Link]

-

Serra, M., et al. (2007). Delta11 desaturases of Trichoplusia ni and Spodoptera littoralis exhibit dual catalytic behaviour. Insect Biochemistry and Molecular Biology. [Link]

-

Jurenka, R. A. (2003). Biochemistry of female moth sex pheromones. ScienceDirect. [Link]

-

Jurenka, R. A., et al. (1994). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase. PubMed. [Link]

-

Wikipedia. (n.d.). Insect pheromones. Wikipedia. [Link]

-

Petkevicius, K., et al. (2021). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering. [Link]

-

Ando, T., et al. (2011). Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. PLoS ONE. [Link]

-

Jurenka, R. A., et al. (1994). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate. Entomologia Experimentalis et Applicata. [Link]

-

Moraes, C. S., et al. (2022). Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus. Frontiers in Physiology. [Link]

-

Grokipedia. (2026). Delta11-fatty-acid desaturase. Grokipedia. [Link]

-

Teal, P. E. A., & Tumlinson, J. H. (2008). Biosynthesis of Unusual Moth Pheromone Components Involves Two Different Pathways in the Navel Orangeworm, Amyelois transitella. Journal of Chemical Ecology. [Link]

-

Jurenka, R. A., et al. (1994). Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a Δ 12 desaturase. Proceedings of the National Academy of Sciences. [Link]

-

Tang, J. D., et al. (1996). Biosynthetic Enzymes Regulating Ratios of Sex Pheromone Components in Female Redbanded Leafroller Moths. Insect Biochemistry and Molecular Biology. [Link]

-

Moraes, C. S., et al. (2022). Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus. PubMed. [Link]

-

Liu, W., et al. (2002). Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. Proceedings of the National Academy of Sciences. [Link]

-

Arsequell, G., et al. (1995). A multifunctional desaturase involved in the biosynthesis of the processionary moth sex pheromone. Proceedings of the National Academy of Sciences. [Link]

- Zhu, J., et al. (2022). Methods of producing insect pheromones.

-

Liu, W., et al. (2002). Moth desaturase characterized that produces both Z and E isomers of delta 11-tetradecenoic acids. ResearchGate. [Link]

-

Roelofs, W., et al. (2002). Evolution of moth sex pheromones via ancestral genes. Proceedings of the National Academy of Sciences. [Link]

-

Wicker-Thomas, C., & Tene, N. (2022). Structure and regulation of acetyl-CoA carboxylase genes of metazoa. ResearchGate. [Link]

-

Choi, M. Y., et al. (2012). Pheromone Production: Biochemistry and Molecular Biology. ResearchGate. [Link]

-

Dong, Y., et al. (2023). Structure of the endogenous insect acetyl-coA carboxylase carboxyltransferase domain. bioRxiv. [Link]

-

Wikipedia. (n.d.). Acetyl-CoA carboxylase. Wikipedia. [Link]

-

Stephenson, M. J., et al. (2023). Tunable control of insect pheromone biosynthesis in Nicotiana benthamiana. Plant Biotechnology Journal. [Link]

-

Löfstedt, C., & Toftegaard, T. (2016). Biological production of insect pheromones in cell and plant factories. ResearchGate. [Link]

-

Pherobase. (n.d.). Synthesis of (Z)-5-Decenol and (Z)-5-Decenyl Acetate, Components of the Sex Pheromones of a Variety of Lepidoptera. ResearchGate. [Link]

Sources

- 1. Molecular mechanisms underlying sex pheromone production in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Regulation of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroendocrine control of pheromone biosynthesis in moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus [frontiersin.org]

- 9. Deficiency of Acetyl-CoA Carboxylase Impairs Digestion, Lipid Synthesis, and Reproduction in the Kissing Bug Rhodnius prolixus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Evolution of moth sex pheromones via ancestral genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a delta 12 desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a Δ 12 desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Delta11 desaturases of Trichoplusia ni and Spodoptera littoralis exhibit dual catalytic behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. academic.oup.com [academic.oup.com]

- 17. Biosynthetic enzymes regulating ratios of sex pheromone components in female redbanded leafroller moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Functional flexibility as a prelude to signal diversity? Role of a fatty acyl reductase in moth pheromone evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Two fatty acyl reductases involved in moth pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. pnas.org [pnas.org]

- 22. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. portal.research.lu.se [portal.research.lu.se]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Discovery and Historical Context of (Z)-Dodec-5-enol as a Pheromone

This guide provides a comprehensive technical overview of the discovery, identification, biosynthesis, and application of (Z)-Dodec-5-enol as a key component of the sex pheromone of the rice looper, Plusia festucae. It is intended for researchers, scientists, and drug development professionals in the fields of chemical ecology, entomology, and pest management.

Introduction: The Silent Language of Insects

The field of chemical ecology has revolutionized our understanding of insect behavior and provided innovative tools for pest management. At the heart of this discipline lies the study of pheromones, chemical signals that mediate intraspecific communication. The journey to identify these elusive compounds began in the late 1950s with the groundbreaking identification of bombykol from the silkworm moth, Bombyx mori, by German biochemist Adolf Butenandt.[1][2] This seminal work laid the foundation for decades of research into the chemical language of insects. Early research was a laborious process, often requiring the extraction of pheromones from thousands of individuals.[3] However, with the advent of advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG), the pace of discovery accelerated, allowing for the identification of pheromones from a multitude of insect species.[4]

This guide focuses on a specific and significant component of the pheromone blend of the rice looper, Plusia festucae: (Z)-Dodec-5-enol. We will delve into its discovery, the scientific methodologies employed for its identification, its biosynthesis, and its role in the chemical ecology of this important agricultural pest.

The Discovery of the Plusia festucae Pheromone Blend

The rice looper, Plusia festucae, is a notable defoliator of rice plants.[5] Understanding its chemical communication system was a critical step towards developing targeted and environmentally benign pest management strategies. In 1995, a team of researchers led by Tetsu Ando at the Tokyo University of Agriculture and Technology embarked on the task of identifying the female sex pheromone of this moth.[3][5]

Their work revealed that the pheromone was not a single compound but a precise blend of four components. The primary component was identified as (Z)-5-dodecenyl acetate (Z5-12:OAc). Accompanying this major component were three other monounsaturated compounds: (Z)-5-dodecen-1-ol (Z5-12:OH) , (Z)-7-tetradecenyl acetate (Z7-14:OAc), and (Z)-7-tetradecen-l-ol (Z7-14:OH).[3][5]

The relative proportions of these components were found to be crucial for eliciting a behavioral response in male moths. The identified ratio was approximately 100:6:15:1 for Z5-12:OAc, Z5-12:OH, Z7-14:OAc, and Z7-14:OH, respectively.[3][5] Field trials demonstrated that a synthetic blend of the three main components (Z5-12:OAc, Z5-12:OH, and Z7-14:OAc) in a 100:6:15 ratio was even more attractive to male moths than virgin females, highlighting the significance of this specific chemical signature.[3][5]

Experimental Methodologies for Pheromone Identification

The identification of (Z)-Dodec-5-enol and its companion compounds in Plusia festucae was a multi-step process involving a combination of classic and modern analytical techniques.

Pheromone Extraction

The initial step involved the careful extraction of the pheromone from the glands of virgin female moths. This is a delicate procedure to ensure the collection of a sufficient quantity of the volatile compounds without contamination.

Protocol for Pheromone Gland Extraction (Representative)

-

Insect Rearing: Rear Plusia festucae larvae on an artificial diet under controlled conditions (e.g., 25°C, 16:8 light:dark cycle) to obtain virgin females.

-

Gland Dissection: During the scotophase (dark period) when females are typically "calling" (extruding their pheromone gland), carefully dissect the abdominal tips containing the pheromone glands.

-

Solvent Extraction: Immerse the dissected glands in a small volume of a high-purity non-polar solvent, such as hexane, for a defined period (e.g., 30 minutes) to extract the lipid-soluble pheromone components.

-

Concentration: Carefully concentrate the extract under a gentle stream of nitrogen to reduce the solvent volume and increase the concentration of the pheromone components.

Analytical Identification: GC-MS and EAG

The concentrated extract was then subjected to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the individual chemical components. Coupled with Electroantennography (EAG), which measures the electrical response of a male moth's antenna to chemical stimuli, researchers could pinpoint the biologically active compounds.

Workflow for Pheromone Identification

Caption: Workflow for the identification of insect sex pheromones.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Representative)

-

Injection: Inject a small aliquot (e.g., 1-2 µL) of the concentrated pheromone extract into the GC inlet.

-

Separation: Utilize a non-polar capillary column (e.g., DB-5) to separate the components based on their boiling points and interactions with the stationary phase. A typical temperature program would start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 250°C) to elute compounds with different volatilities.

-

Detection & Identification: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum, a unique fingerprint for each compound, is compared to a library of known spectra for identification.

Electroantennography (EAG) Protocol (Representative)

-

Antenna Preparation: Excise an antenna from a male Plusia festucae and mount it between two electrodes using conductive gel.

-

Stimulus Delivery: Deliver puffs of air containing the separated compounds from the GC outlet over the antenna.

-

Signal Recording: Measure the change in electrical potential across the antenna using an amplifier. A significant voltage drop indicates that the antenna's olfactory receptor neurons are responding to the specific compound.

Biosynthesis of (Z)-Dodec-5-enol in Plusia festucae

Understanding the biosynthetic pathway of pheromones is crucial for comprehending their evolution and for potential biotechnological production. Subsequent research by Ando and his team in 2011 elucidated the biosynthetic pathway of the pheromone components in Plusia festucae.[1][4]

Their findings revealed that the production of (Z)-5-dodecenyl acetate, and by extension (Z)-Dodec-5-enol, involves a series of enzymatic reactions starting from common fatty acids.[1][4] The key steps involve desaturation and chain-shortening.

Proposed Biosynthetic Pathway of (Z)-5-dodecenyl acetate in P. festucae

Caption: Generalized pathway of insect pheromone perception and signaling.

While the specific receptors for (Z)-Dodec-5-enol in Plusia festucae have not been explicitly characterized, the general mechanism is well-established. Pheromone molecules enter the sensilla and are bound by pheromone-binding proteins (PBPs), which transport them across the sensillum lymph to odorant receptors (ORs) on the dendritic membrane of OSNs. [6]The binding of the pheromone to its specific OR, in conjunction with a co-receptor (Orco), triggers the opening of ion channels, leading to the generation of an action potential. [6]This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as upwind flight towards the female. [6]

Practical Applications in Pest Management

The identification of (Z)-Dodec-5-enol as a key component of the Plusia festucae sex pheromone has significant practical implications for the management of this agricultural pest. Synthetic versions of the pheromone blend can be used in several ways as part of an Integrated Pest Management (IPM) program. [7]

| Application Method | Description |

|---|---|

| Monitoring | Pheromone-baited traps are used to detect the presence and monitor the population density of Plusia festucae. This information helps growers to make informed decisions about the timing of control measures. |

| Mass Trapping | Deploying a large number of pheromone traps in a field can capture a significant portion of the male population, thereby reducing the number of successful matings and lowering the subsequent larval population. |

| Mating Disruption | Permeating the atmosphere of a crop with a high concentration of the synthetic pheromone confuses male moths, making it difficult for them to locate females. This disruption of chemical communication effectively reduces mating and subsequent crop damage. |

Commercial pheromone lures and traps are available for a wide range of insect pests, including those affecting rice. These products offer a species-specific and environmentally friendly alternative to broad-spectrum insecticides.

Conclusion

The discovery and characterization of (Z)-Dodec-5-enol as a pheromone component of the rice looper, Plusia festucae, exemplifies the power of chemical ecology in unraveling the intricate communication systems of insects. From the initial extraction and identification using sophisticated analytical techniques to the elucidation of its complex biosynthetic pathway, the study of this single molecule has provided valuable insights into insect biology. The translation of this fundamental research into practical applications for pest management underscores the importance of continued investigation into the chemical world of insects. As we move towards more sustainable agricultural practices, the use of pheromones like (Z)-Dodec-5-enol will undoubtedly play an increasingly vital role in protecting our food supply.

References

-

Ando, T., Ohno, R., Kokuryu, T., Funayoshi, A., & Nomura, M. (1995). Identification of Female Sex Pheromone Components of Rice looper, Plusia Festucae (L.), (Lepidoptera: Noctuidae). Journal of Chemical Ecology, 21(8), 1181-1190. [Link]

-

Watanabe, H., Matsui, A., Inomata, S., & Ando, T. (2011). Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. Frontiers in Endocrinology, 2, 74. [Link]

-

Watanabe, H., Matsui, A., Inomata, S., & Ando, T. (2011). Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. Frontiers in Endocrinology, 2, 74. [Link]

- Butenandt, A., Beckmann, R., Stamm, D., & Hecker, E. (1959). Über den Sexuallockstoff des Seidenspinners Bombyx mori. Reindarstellung und Konstitution.

-

Fleischer, J., & Krieger, J. (2018). Insect Pheromone Receptors – Key Elements in Sensing Intraspecific Chemical Signals. Frontiers in Cellular Neuroscience, 12, 423. [Link]

-

Jurenka, R. (2017). Regulation of pheromone biosynthesis in moths. Current Opinion in Insect Science, 24, 29-35. [Link]

-

Li, G., & Du, Y. (2021). Sex Pheromone Receptors of Lepidopteran Insects. Frontiers in Physiology, 12, 796213. [Link]

-

Suterra. (n.d.). Exploring The History of Mating Disruption. Retrieved from [Link]

-

Insects Limited. (n.d.). History of Pheromones. Retrieved from [Link]

- Roge, G. N. (2021). Pheromones as Component of Integrated Pest Management. Entomology, Ornithology & Herpetology: Current Research, 10(244).

- Baker, T. C. (2008). Use of pheromones in IPM. In T. S. Bellows & T. W. Fisher (Eds.), Handbook of Biological Control (pp. 571-594). Academic Press.

-

Ando, T., Ohno, R., Kokuryu, T., Funayoshi, A., & Nomura, M. (1995). Identification of Female Sex Pheromone Components of Rice looper,Plusia Festucae (L.), (Lepidoptera: Noctuidae). Journal of Chemical Ecology, 21(8), 1181-90. [Link]

Sources

- 1. Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect pheromone biosynthesis. | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae [frontiersin.org]

- 4. Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of female sex pheromone components of rice looper,Plusia festucae (L.), (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Sex Pheromone Receptors of Lepidopteran Insects [frontiersin.org]

- 7. longdom.org [longdom.org]

(Z)-Dodec-5-enol: A Technical Guide to its Biological Activity and Behavioral Response

Abstract

(Z)-Dodec-5-enol is a monounsaturated twelve-carbon alcohol that functions as a critical semiochemical in the chemical communication systems of several insect species. Notably, it is a component of the female sex pheromone of the rice looper moth, Plusia festucae[1]. This technical guide provides a comprehensive overview of the biological activity and behavioral responses elicited by (Z)-Dodec-5-enol, with a particular focus on its role in lepidopteran chemical ecology. We will delve into the molecular mechanisms of its biosynthesis and perception, and present detailed, field-proven protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction: The Chemical Ecology of (Z)-Dodec-5-enol

Insect chemical communication is a cornerstone of their evolutionary success, mediating critical behaviors such as mating, aggregation, and host location[2]. Pheromones, chemical signals that mediate intraspecific communication, are of particular interest due to their high specificity and potency[2]. (Z)-Dodec-5-enol is a key player in the pheromone blend of certain moth species, acting as an attractant for conspecific males and playing a crucial role in reproductive isolation.

In the rice looper moth, Plusia festucae, (Z)-Dodec-5-enol is a minor but significant component of the female sex pheromone blend, which is primarily composed of (Z)-5-dodecenyl acetate[3]. The precise ratio of these components is often critical for eliciting the full behavioral repertoire leading to successful mating. Understanding the biological activity of (Z)-Dodec-5-enol is therefore essential for deciphering the intricacies of insect chemical communication and for developing effective pheromone-based pest management strategies.

Biosynthesis of (Z)-Dodec-5-enol in Plusia festucae

The biosynthesis of moth sex pheromones is a specialized branch of fatty acid metabolism, typically occurring in the pheromone gland of the female[4]. The production of (Z)-Dodec-5-enol in Plusia festucae is intricately linked to the biosynthesis of the major pheromone component, (Z)-5-dodecenyl acetate. The pathway involves a series of enzymatic steps including fatty acid synthesis, desaturation, chain shortening, and reduction.

A key enzymatic step in the biosynthesis of the C12 pheromone components in P. festucae is the action of a specific fatty acid desaturase. Isotopic labeling studies have shown that a ω7-desaturase is responsible for introducing the double bond at the 5-position of a dodecanoyl precursor. This enzyme exhibits low substrate specificity, capable of acting on both palmitic (C16) and stearic (C18) acids to produce (Z)-9-hexadecenoic acid and (Z)-11-octadecenoic acid, respectively. These are then subjected to chain-shortening (β-oxidation) to yield the C12 acyl-CoA precursor, which is then reduced to (Z)-Dodec-5-enol[5][6].

Protocol: Identification of Desaturase Genes in Plusia festucae using a Genomics Approach

The recent sequencing of the Plusia festucae genome provides an unprecedented opportunity to identify the specific genes encoding the enzymes involved in pheromone biosynthesis[7].

Step-by-Step Methodology:

-

Genome Mining for Candidate Desaturase Genes:

-

Obtain the Plusia festucae genome assembly from a public database (e.g., Ensembl).

-

Perform a tBLASTn search of the genome with known insect fatty acid desaturase protein sequences, particularly those from other Noctuidae species.

-

Identify open reading frames (ORFs) with significant homology to desaturases.

-

-

Phylogenetic Analysis:

-

Align the translated amino acid sequences of the candidate P. festucae desaturases with a curated dataset of insect desaturases with known functions (e.g., Δ9, Δ11, ω7 desaturases).

-

Construct a phylogenetic tree using methods such as Maximum Likelihood or Bayesian Inference to infer the evolutionary relationships and potential function of the candidate genes.

-

-

Gene Expression Analysis:

-

Design gene-specific primers for the candidate desaturase genes.

-

Extract RNA from the pheromone glands and other tissues (e.g., fat body, muscle) of female P. festucae at the peak time of pheromone production.

-

Perform quantitative real-time PCR (qRT-PCR) to determine the expression levels of the candidate genes in different tissues. A gene highly and specifically expressed in the pheromone gland is a strong candidate for being involved in pheromone biosynthesis.

-

-

Functional Characterization:

-

Clone the full-length cDNA of the top candidate gene(s) into a yeast expression vector.

-

Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae) that does not produce endogenous unsaturated fatty acids with the expression vector.

-

Supplement the yeast culture with potential fatty acid precursors (e.g., palmitic acid, stearic acid).

-

Extract fatty acid methyl esters (FAMEs) from the yeast and analyze by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.

-

Peripheral Perception: Olfactory Response to (Z)-Dodec-5-enol

The detection of (Z)-Dodec-5-enol by male moths is mediated by specialized olfactory receptor neurons (ORNs) housed in sensilla on their antennae. The binding of the pheromone molecule to an olfactory receptor (OR) on the surface of an ORN initiates a signal transduction cascade that results in the generation of an action potential.

Electroantennography (EAG): A Tool for Assessing Antennal Response

Electroantennography is a technique used to measure the summed electrical response of the entire antenna to a volatile stimulus. It is a powerful tool for screening compounds for olfactory activity and for determining the relative sensitivity of an insect's antenna to different chemicals.

Step-by-Step Methodology for EAG Recording:

-

Insect Preparation:

-

Anesthetize a male P. festucae moth by chilling or with CO2.

-

Excise one antenna at the base.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.

-

-

Stimulus Preparation and Delivery:

-

Prepare serial dilutions of synthetic (Z)-Dodec-5-enol in a high-purity solvent (e.g., hexane).

-

Apply a known volume of each dilution onto a piece of filter paper and insert it into a Pasteur pipette.

-

Deliver a pulse of purified and humidified air through the pipette, carrying the stimulus over the antenna.

-

-

Data Acquisition and Analysis:

-

Record the electrical potential difference between the two electrodes using a high-impedance amplifier.

-

The negative deflection in the baseline potential upon stimulus delivery is the EAG response.

-

Measure the amplitude of the EAG responses for each concentration of (Z)-Dodec-5-enol and for control stimuli (solvent alone).

-

Construct a dose-response curve by plotting the EAG amplitude against the logarithm of the stimulus concentration.

-

| Compound | Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE |

| (Z)-Dodec-5-enol | 0.01 | Data to be generated |

| 0.1 | Data to be generated | |

| 1 | Data to be generated | |

| 10 | Data to be generated | |

| 100 | Data to be generated | |

| Hexane (Control) | - | Data to be generated |

| Table 1: Template for presenting EAG dose-response data for (Z)-Dodec-5-enol in Plusia festucae. |

Behavioral Response to (Z)-Dodec-5-enol

The perception of (Z)-Dodec-5-enol by a male moth triggers a cascade of innate behaviors that ultimately lead to locating the female and attempting to mate. These behaviors can be studied in a controlled laboratory setting using a wind tunnel bioassay.

Wind Tunnel Bioassay: Quantifying Behavioral Responses

A wind tunnel allows for the creation of a realistic pheromone plume and the detailed observation of a male moth's flight behavior.

Step-by-Step Methodology for Wind Tunnel Bioassay:

-

Wind Tunnel Setup:

-

Use a wind tunnel with controlled airflow (e.g., 30-50 cm/s), temperature, and humidity, and illuminated with red light to simulate scotophase conditions.

-

Place a pheromone dispenser containing a known amount of synthetic (Z)-Dodec-5-enol (or a blend with other pheromone components) at the upwind end of the tunnel.

-

-

Insect Preparation and Release:

-

Use sexually mature, virgin male P. festucae moths that have been acclimated to the experimental conditions.

-

Release individual males onto a platform at the downwind end of the tunnel.

-

-

Behavioral Observation and Scoring:

-

Record the flight path and behaviors of each male for a set period (e.g., 3-5 minutes).

-

Score a sequence of behaviors, including:

-

Activation: Wing fanning, antennal grooming.

-

Take-off: Initiation of flight.

-

Upwind flight: Oriented flight towards the pheromone source.

-

Casting: Zig-zagging flight perpendicular to the wind line.

-

Source contact: Landing on or near the pheromone dispenser.

-

-

| Treatment | N | % Take-off | % Upwind Flight | % Source Contact |

| (Z)-Dodec-5-enol (10 µg) | e.g., 30 | Data to be generated | Data to be generated | Data to be generated |

| Pheromone Blend (10 µg) | e.g., 30 | Data to be generated | Data to be generated | Data to be generated |

| Solvent Control | e.g., 30 | Data to be generated | Data to be generated | Data to be generated |

| Table 2: Template for presenting behavioral data from a wind tunnel bioassay with Plusia festucae. |

Future Directions: A Functional Genomics Approach to Pheromone Perception

The availability of the Plusia festucae genome opens up exciting avenues for a deeper understanding of the molecular basis of (Z)-Dodec-5-enol perception.

Protocol: Identification and Functional Characterization of Olfactory Receptors for (Z)-Dodec-5-enol

-

Genome-wide Identification of Olfactory Receptor Genes:

-

Similar to the desaturase gene identification, use tBLASTn with known insect OR protein sequences to mine the P. festucae genome for candidate OR genes.

-

Pay particular attention to the identification of the highly conserved olfactory co-receptor (Orco).

-

-

Expression Profiling of Candidate ORs:

-

Perform qRT-PCR on RNA extracted from male and female antennae to identify male-specific or male-biased ORs, which are strong candidates for being pheromone receptors.

-

-

Functional Characterization using Heterologous Expression Systems:

-

Express candidate male-biased ORs along with P. festucae Orco in a heterologous system, such as Xenopus oocytes or HEK293 cells.

-

Use two-electrode voltage clamp or calcium imaging to measure the response of the expressed receptors to a panel of stimuli, including (Z)-Dodec-5-enol and its analogs. This will definitively identify the receptor(s) for (Z)-Dodec-5-enol.

-

Conclusion

(Z)-Dodec-5-enol is a vital component in the chemical communication of Plusia festucae and likely other lepidopteran species. This guide has provided a comprehensive overview of its biological activity, from its biosynthesis to its role in eliciting complex behavioral responses. The detailed protocols presented herein offer a robust framework for researchers to further investigate the fascinating world of insect chemical ecology. The advent of genomic resources for key species like P. festucae promises a new era of discovery, allowing for the precise identification and characterization of the molecular machinery underlying pheromone communication. This knowledge will not only advance our fundamental understanding of insect biology but also pave the way for the development of novel and sustainable pest management strategies.

References

-

Ando, T., et al. (1995). Identification of Female Sex Pheromone Components of Rice looper, Plusia Festucae (L.), (Lepidoptera: Noctuidae). Journal of Chemical Ecology, 21(8), 1181-1190. [Link]

-

Ando, T., et al. (2011). Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. Frontiers in Physiology, 2, 77. [Link]

-

Ando, T., et al. (2011). Biosynthetic Pathway for Sex Pheromone Components Produced in a Plusiinae Moth, Plusia festucae. Frontiers in Physiology, 2, 77. [Link]

-

Foster, S. P., & Johansson, T. (2020). Sex pheromone biosynthesis, storage and release in a female moth: making a little go a long way. Proceedings of the Royal Society B: Biological Sciences, 287(1941), 20202471. [Link]

-

GC–MS analysis of pheromone gland extracts of Plusia festucae females... (n.d.). In ResearchGate. Retrieved January 14, 2026, from [Link]

-

Tillman, J. A., et al. (1999). Insect pheromones--an overview of biosynthesis and endocrine regulation. Insect Biochemistry and Molecular Biology, 29(6), 481-514. [Link]

-

Löfstedt, C., et al. (2024). Sex pheromone biosynthesis in moth pests: From gene discovery to biotechnological production. Lund University Research Portal. [Link]

-

Cao, W. H., et al. (2003). Sex Pheromone of the Noctuid Moth, Tyta luctuosa (Lepidoptera: Noctuidae), a Candidate Biological Control Agent of Field Bindweed. Environmental Entomology, 32(1), 17-22. [Link]

-

Li, M., et al. (2022). The Key Role of Fatty Acid Synthase in Lipid Metabolism and Metamorphic Development in a Destructive Insect Pest, Spodoptera litura (Lepidoptera: Noctuidae). International Journal of Molecular Sciences, 23(16), 9152. [Link]

-

Jurenka, R. (2017). Regulation of pheromone biosynthesis in moths. Current Opinion in Insect Science, 24, 29-35. [Link]

-

(Z)-5-Dodecenyl acetate. (n.d.). The Pherobase. Retrieved January 14, 2026, from [Link]

-